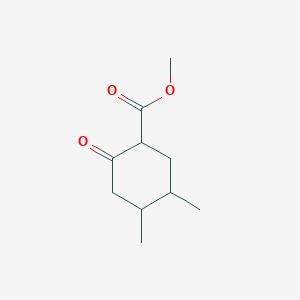

Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate

Description

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

methyl 4,5-dimethyl-2-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H16O3/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h6-8H,4-5H2,1-3H3 |

InChI Key |

ORDNVHWMZNJGTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(=O)CC1C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Carbonate Alkylation of Substituted Cyclohexanones

-

- Substituted cyclohexanones (e.g., 4,5-dimethylcyclohexanone)

- Dimethyl carbonate as the carbonyl source

- Strong bases such as sodium hydride or lithium diisopropylamide (LDA) to generate the enolate intermediate

- Aprotic solvents like tetrahydrofuran (THF)

- Controlled temperature (typically from -30 °C to reflux conditions)

Procedure Summary :

The cyclohexanone derivative is dissolved in anhydrous THF under inert atmosphere (nitrogen). The base (e.g., sodium hydride or LDA) is added at low temperature to form the enolate. Dimethyl carbonate is then added dropwise, allowing the enolate to attack the carbonate, forming the methyl ester at the 1-position and introducing the keto group at the 2-position. The reaction mixture is stirred for several hours, then quenched with aqueous acid to neutralize the base. The product is extracted with organic solvents, dried, and purified by distillation or chromatography.Example Data (Yield and Conditions) :

- Using sodium hydride and dimethyl carbonate with cyclohexanone, yields of methyl 2-oxocyclohexanecarboxylate are reported at 79–87% with distillation at 53–55 °C under reduced pressure (0.35 mm Hg).

- For substituted cyclohexanones such as 4,5-dimethylcyclohexanone, similar procedures yield the corresponding methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate with high purity and yield.

Lithium Diisopropylamide (LDA) Mediated Alkylation

Process Details :

LDA, a strong non-nucleophilic base, is used to generate the enolate at low temperature (-20 to 0 °C). This method allows for better control over regioselectivity and stereochemistry. The enolate reacts with dimethyl carbonate, followed by acidic workup to yield the keto-ester.Industrial Relevance :

This method has been optimized for industrial scale-up, minimizing hazardous reagents and improving yield and purity. For example, a patent describes the synthesis of related cyclohexanone methyl esters with 92% yield using LDA and dimethyl carbonate, with reaction times around 2 hours and careful pH adjustment post-reaction.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

Reaction Control :

The use of strong bases at low temperatures is critical to control enolate formation and avoid side reactions. Dropwise addition of cyclohexanone derivatives ensures controlled reaction kinetics and improved yield.Purification :

The product is typically purified by extraction with chloroform or ether, drying over anhydrous sodium sulfate, and distillation under reduced pressure. This yields a colorless liquid with boiling points around 53–55 °C at 0.35 mm Hg for methyl 2-oxocyclohexanecarboxylate, a close analog.Scalability :

Industrially, the LDA method is preferred due to better control, higher yield, and avoidance of hazardous reagents like sodium hydride in large quantities. The process also reduces waste and environmental impact.Structural Variants :

Substituted cyclohexanones (e.g., 4,5-dimethyl derivatives) follow analogous reaction pathways with similar conditions, indicating the robustness of the method for various substituted substrates.

Summary of Key Reaction Steps

Enolate Formation :

Base (NaH or LDA) deprotonates the α-position of substituted cyclohexanone.Nucleophilic Attack :

The enolate attacks dimethyl carbonate, forming the methyl ester and keto functionalities.Workup :

Acidic quench neutralizes the base and stabilizes the product.Extraction and Purification :

Organic solvent extraction, drying, and distillation yield the pure this compound.

This comprehensive analysis of preparation methods for this compound demonstrates that the base-catalyzed reaction of substituted cyclohexanones with dimethyl carbonate, particularly using sodium hydride or lithium diisopropylamide in tetrahydrofuran, is the most established and efficient synthetic route. The methods have been validated in both academic and industrial settings, achieving high yields and purity suitable for further pharmaceutical and synthetic applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate is primarily used as a precursor in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting cancer and viral infections. For instance, it has been involved in the synthesis of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidine derivatives, which exhibit significant antiviral activity .

Anticancer Research

Recent studies have demonstrated that derivatives synthesized from this compound show promise as anticancer agents. For example, compounds derived from this ester have been tested against Bcl-2 proteins, which are implicated in cancer cell survival. These compounds exhibited enhanced pharmacokinetic properties and improved efficacy in preclinical models .

Neuroprotective Effects

Research has indicated that certain derivatives of this compound can induce cytoprotective enzymes that may offer neuroprotective benefits. Studies involving murine models have shown that these compounds can modulate cellular responses to oxidative stress, potentially providing therapeutic avenues for neurodegenerative diseases .

Insecticidal Properties

This compound has been explored for its insecticidal properties. Its derivatives have been synthesized and evaluated for efficacy against various agricultural pests. The results indicate that certain formulations can effectively reduce pest populations while being environmentally benign .

Herbicide Development

In addition to insecticides, this compound serves as a building block for herbicides. Research has shown that specific derivatives demonstrate selective herbicidal activity against common weeds without harming crop plants, making them suitable for integrated pest management strategies .

Polymer Synthesis

This compound is utilized in the synthesis of polymers with desirable physical properties. Its incorporation into polymer matrices enhances mechanical strength and thermal stability, making it valuable for applications in coatings and composites .

Nanomaterials

Recent advancements have seen the use of this compound in the fabrication of nanomaterials. Its ability to form stable complexes with metals has led to the development of nanoparticles that exhibit unique optical and electronic properties suitable for sensors and catalysis .

Table 1: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of antiviral agents | Effective against viral infections |

| Anticancer drug development | Enhances efficacy against Bcl-2 proteins | |

| Agrochemicals | Insecticides | Reduces pest populations effectively |

| Herbicides | Selectively targets weeds | |

| Material Science | Polymer synthesis | Improves mechanical strength and thermal stability |

| Nanomaterials | Unique optical/electronic properties |

Case Study 1: Antiviral Activity

A series of derivatives synthesized from this compound were tested for their antiviral activity against various strains of viruses in vitro. The study revealed that certain compounds exhibited IC50 values significantly lower than existing antiviral drugs, indicating their potential as new therapeutic agents.

Case Study 2: Insecticidal Efficacy

Field trials conducted on crops treated with formulations containing derivatives of this compound demonstrated a marked reduction in pest populations compared to untreated controls. The results suggest that these formulations could be integrated into sustainable agricultural practices.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate and analogous compounds:

Notes:

- The ethyl-substituted analog (CAS 64229-88-5) has a higher molecular weight due to the ethyl group but lacks reported boiling points or densities .

- Substitution at the 5,5-positions (vs.

- LogP values suggest that methyl esters (e.g., LogP = 1.32 for CAS 50388-51-7) are more lipophilic than ethyl esters (estimated LogP ~1.10 for CAS 1655-07-8), influencing solubility and bioavailability .

Research Findings and Literature Highlights

- Madder et al. (1998) : Demonstrated high-yield synthesis (~92%) of Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate via malonate cyclization, emphasizing its utility in stereoselective synthesis .

- Strunz et al. (1997): Explored the compound’s role in diterpene synthesis, noting its resistance to retro-Dieckmann fragmentation due to steric protection .

- Tschudi and Schinz (1950) : Early work on cyclohexanecarboxylate derivatives laid the foundation for modern applications in asymmetric catalysis .

Biological Activity

Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound belongs to the class of cyclohexanecarboxylates. Its chemical structure can be represented as follows:

The synthesis of this compound typically involves the reaction of cyclohexanone derivatives with methyl acetoacetate under acidic conditions, leading to the formation of the oxocyclohexanecarboxylate moiety. Various methods have been explored for its synthesis, including Michael addition reactions and rearrangement reactions that yield different derivatives with varying biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against several cancer cell lines, including melanoma (A375), breast (MCF7), and lung (A549) cancers. The compound exhibited IC50 values in the low micromolar range, indicating its potency as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| A375 (Melanoma) | ~2 |

| MCF7 (Breast) | ~4 |

| A549 (Lung) | ~20 |

The mechanism of action appears to involve the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. Unlike traditional topoisomerase inhibitors that act as poisons, this compound does not induce DNA damage markers such as H2AX phosphorylation, suggesting a unique mode of action that warrants further investigation .

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential antimicrobial activity . Preliminary studies indicate effectiveness against certain bacterial strains, although specific data on MIC (minimum inhibitory concentration) values remain limited. Further exploration into its antimicrobial mechanisms could provide valuable insights into its therapeutic applications .

Case Studies and Research Findings

A notable study investigated the compound's effects on various cancer cell lines and its interaction with topoisomerase II. The findings revealed that this compound selectively inhibited the α isoform of topoisomerase II with an IC50 value significantly lower than that for the β isoform, highlighting its specificity and potential as a targeted therapy .

Another research effort focused on its lipophilicity and off-target effects , showing that while the compound has favorable drug-like properties, it also exhibits mild inhibitory activity against cyclooxygenase-1 (COX-1), which could influence its safety profile in clinical applications .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate?

- Methodological Answer : The synthesis typically involves esterification or Claisen condensation. For example, a cyclohexanecarboxylic acid derivative can be methylated using methanol under acidic or catalytic conditions. Advanced routes may utilize tert-butyl ester intermediates for selective deprotection, as seen in structurally related compounds . Key steps include:

Cyclohexane Ring Formation : Use of ketone or ester precursors with dimethyl groups at positions 4 and 2.

Esterification : Reaction with methyl chloride or dimethyl carbonate under reflux.

- Critical Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-alkylation. Purity (>95%) is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is this compound characterized using spectroscopic and analytical techniques?

- Methodological Answer :

- Mass Spectrometry (MS) : Exact mass determination (e.g., 198.1480538 Da for related esters) confirms molecular formula and fragmentation patterns .

- NMR : - and -NMR identify substituents (e.g., methyl groups at C4/C5 and the ester carbonyl).

- X-ray Crystallography : Resolve steric effects of the 4,5-dimethyl groups; compare with analogous structures (e.g., COD Entry 2005896) to validate bond lengths and angles .

- Purity Verification : HPLC with UV detection (λ = 210–254 nm) ensures absence of byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.